4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-thiol with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include:
- 4,5-Dimethyl-2-(methylsulfanyl)-6-nitro-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 4,5-Dimethyl-2-(morpholin-4-yl)-1,2,4-triazole-3-thione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a triazole ring with a morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N4OS |
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Molecular Weight |
228.32 g/mol |
IUPAC Name |
4,5-dimethyl-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H16N4OS/c1-8-10-13(9(15)11(8)2)7-12-3-5-14-6-4-12/h3-7H2,1-2H3 |
InChI Key |
JALCDASWKFBNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)N1C)CN2CCOCC2 |
Origin of Product |
United States |
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